Maxacalcitol

Descripción general

Descripción

Maxacalcitol, también conocido por su nombre comercial Oxarol, es un análogo sintético de la vitamina D3 y funciona como un activador del receptor de vitamina D. Se utiliza principalmente en el tratamiento del hiperparatiroidismo secundario en pacientes que se someten a hemodiálisis y como ungüento tópico para la psoriasis .

Métodos De Preparación

El Maxacalcitol se sintetiza a partir del acetato de pregnenolona mediante un método novedoso que implica una combinación de cinco transformaciones orgánicas en etapas y una transformación biológica en una etapa. Este método es más corto, más suave y más simple en comparación con los enfoques informados anteriormente. El rendimiento general de este proceso no optimizado es aproximadamente del 0,178% .

Análisis De Reacciones Químicas

El Maxacalcitol experimenta varias reacciones químicas, que incluyen:

Oxidación: El this compound puede oxidarse en condiciones específicas para formar diferentes derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar la estructura del this compound, alterando potencialmente su actividad biológica.

Sustitución: Las reacciones de sustitución se pueden utilizar para introducir diferentes grupos funcionales en la molécula de this compound, lo que puede afectar sus propiedades farmacológicas.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios catalizadores para facilitar las reacciones de sustitución. Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .

Aplicaciones Científicas De Investigación

Treatment of Psoriasis

Psoriasis is a chronic inflammatory skin condition characterized by excessive keratinocyte proliferation. Maxacalcitol has been extensively studied for its efficacy in managing plaque psoriasis:

- Efficacy in Clinical Trials : A phase II study demonstrated that this compound ointment applied once daily significantly reduced the Psoriasis Severity Index (PSI) compared to placebo. The optimal concentration was found to be 25 µg/g, resulting in marked improvement or clearance in 55% of subjects .

- Comparison with Other Treatments : In head-to-head studies, this compound showed comparable efficacy to calcipotriol, another vitamin D analogue, but with a more favorable safety profile .

Palmoplantar Pustulosis

Palmoplantar pustulosis (PPP) is a chronic skin disorder often resistant to conventional treatments. This compound has shown promise in this area:

- Clinical Efficacy : A phase III randomized controlled trial involving 188 patients found that this compound ointment applied twice daily resulted in significant improvements in pustules and overall skin condition compared to placebo (mean total score reduction: 5.0 vs. 6.9) .

- Safety Profile : The treatment was well-tolerated, with adverse reactions similar to those observed in the placebo group .

Bowen's Disease

Bowen's disease is an intraepidermal squamous cell carcinoma that poses treatment challenges, especially in elderly patients:

- Case Study Insight : A case report highlighted successful treatment of Bowen's disease using occlusive dressing therapy with this compound in an elderly patient who declined surgical options due to anticoagulation concerns . This case underscores the potential of this compound as an alternative therapeutic approach when surgical intervention is not feasible.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use:

- Bioavailability Studies : Research comparing the cutaneous bioavailability of this compound ointment and lotion formulations revealed comparable concentrations in the stratum corneum over time, indicating that both formulations are effective for topical application . The lotion formulation may offer advantages for treating psoriatic lesions on sensitive areas like the face and scalp.

Summary of Findings

The following table summarizes key findings from various studies regarding the applications of this compound:

Mecanismo De Acción

El Maxacalcitol ejerce sus efectos uniéndose al receptor de vitamina D, formando un complejo con el receptor X retinoide-α. Este complejo luego se une a sitios de unión al ADN específicos llamados elementos de respuesta a la vitamina D, lo que resulta en la inducción o represión de los genes diana. Este mecanismo conduce a la supresión de la expresión del gen de la hormona paratiroidea y la promoción de la diferenciación de los queratinocitos .

Comparación Con Compuestos Similares

El Maxacalcitol se compara con otros análogos de la vitamina D como calcitriol, alfacalcidol, paricalcitol, doxercalciferol, tacalcitol y calcipotriol. El this compound es único en su rápida eliminación de la circulación, lo que evita efectos sostenidos sobre la absorción intestinal de calcio y la resorción ósea, al tiempo que permite una supresión prolongada de la expresión del gen de la hormona paratiroidea. Esto lo hace menos propenso a causar hipercalcemia en comparación con otros análogos .

Los compuestos similares incluyen:

- Calcitriol

- Alfacalcidol

- Paricalcitol

- Doxercalciferol

- Tacalcitol

- Calcipotriol

Estos compuestos comparten mecanismos de acción similares, pero difieren en su farmacocinética y posibles efectos secundarios .

Actividad Biológica

Maxacalcitol, also known as 22-oxacalcitriol, is a synthetic analog of vitamin D3 that has been developed primarily for the treatment of secondary hyperparathyroidism (SHPT) in patients undergoing dialysis. Its structure allows it to exhibit biological activity with a limited calcemic effect, making it a valuable therapeutic option in managing conditions associated with elevated parathyroid hormone (PTH) levels. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, therapeutic efficacy, and safety profile based on diverse research findings.

Pharmacokinetics

The pharmacokinetic properties of this compound have been extensively studied. A comparative study involving healthy Taiwanese and Japanese subjects revealed that the mean serum concentration () and area under the curve () increased with higher doses of this compound. The following table summarizes these findings:

| Parameter | Taiwanese Subjects (pg/mL) | Japanese Subjects (pg/mL) |

|---|---|---|

| (1.25 μg) | 74.0 | 92.9 |

| (2.5 μg) | 159 | 174 |

| (5 μg) | 321 | 346 |

| (1.25 μg) | 473 | 312 |

| (2.5 μg) | 763 | 588 |

| (5 μg) | 1460 | 1040 |

The study indicated that while the levels were lower in Taiwanese subjects, their was significantly higher compared to Japanese subjects, suggesting differences in drug metabolism between these populations .

Treatment of Secondary Hyperparathyroidism

This compound has demonstrated significant efficacy in reducing PTH levels in patients with SHPT undergoing hemodialysis. In a randomized controlled trial comparing this compound with etelcalcetide, it was found that while both treatments effectively reduced serum PTH levels, etelcalcetide showed superior efficacy in increasing T50 values over a 12-month period .

Case Studies

- Clinical Trial on Palmoplantar Pustulosis : A Phase III clinical study evaluated the efficacy of this compound ointment in patients with palmoplantar pustulosis, a chronic skin condition resistant to treatment. The results showed significant improvement in skin symptoms after eight weeks of treatment with this compound compared to placebo .

- Comparison with Calcitriol : A study comparing this compound and calcitriol in SHPT patients found no significant difference in their effects on serum iPTH or bone metabolism parameters, indicating that both drugs are similarly effective for this indication .

Safety Profile

This compound is generally well tolerated, with mild hypercalcemia being the most common adverse effect observed during treatment. Adjustments in dosage have been effective in managing this side effect without compromising therapeutic outcomes .

Adverse Effects Summary

| Adverse Effect | Incidence Rate |

|---|---|

| Mild Hypercalcemia | Common |

| Skin Irritation | Moderate |

Propiedades

Número CAS |

103909-75-7 |

|---|---|

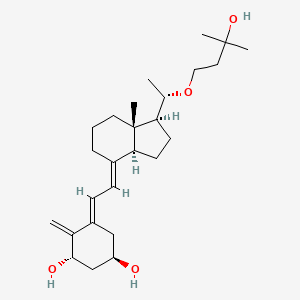

Fórmula molecular |

C26H42O4 |

Peso molecular |

418.6 g/mol |

Nombre IUPAC |

5-[2-[(7aS)-1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C26H42O4/c1-17-20(15-21(27)16-24(17)28)9-8-19-7-6-12-26(5)22(10-11-23(19)26)18(2)30-14-13-25(3,4)29/h8-9,18,21-24,27-29H,1,6-7,10-16H2,2-5H3/t18?,21?,22?,23?,24?,26-/m1/s1 |

Clave InChI |

DTXXSJZBSTYZKE-AAMRAYDJSA-N |

SMILES |

CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O |

SMILES isomérico |

CC(C1CCC2[C@@]1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O |

SMILES canónico |

CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

103909-75-7 |

Pictogramas |

Acute Toxic; Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Maxacalcitol; Maxacalcitriol; 22-Oxacalcitriol; MC 1275; OCT; Prezios; Sch 209579; alpha,25-Dihydroxy-22-oxavitamin D3; 22-Oxa-1,25-dihydroxyvitamin D3. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.